molecular formula C8H2BrF5O3S B13506451 2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate

2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate

Cat. No.: B13506451
M. Wt: 353.06 g/mol
InChI Key: PLQAIYAFGNMORF-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate is a chemical compound with the molecular formula C8H2BrF5O3S and a molecular weight of 353.06 g/mol . This compound is characterized by the presence of a pentafluorophenyl group, a bromoethene moiety, and a sulfonate group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate typically involves the reaction of pentafluorophenol with 1-bromoethene-1-sulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the bromoethene moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The sulfonate group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiolate, and lithium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a sulfonamide derivative, while addition of a thiol would result in a thioether product.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate involves the reactivity of its functional groups. The bromoethene moiety can undergo nucleophilic substitution, while the sulfonate group can participate in various electrophilic reactions. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing negative charges through electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    Bromopentafluorobenzene: Similar in structure but lacks the sulfonate group.

    Pentafluorophenyl 1-bromoethene-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonate group.

    Pentafluorophenyl 1-bromoethene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonate group.

Uniqueness

2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the pentafluorophenyl group enhances its electrophilic properties, making it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C8H2BrF5O3S

Molecular Weight

353.06 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-bromoethenesulfonate

InChI

InChI=1S/C8H2BrF5O3S/c1-2(9)18(15,16)17-8-6(13)4(11)3(10)5(12)7(8)14/h1H2

InChI Key

PLQAIYAFGNMORF-UHFFFAOYSA-N

Canonical SMILES

C=C(S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Br

Origin of Product

United States

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